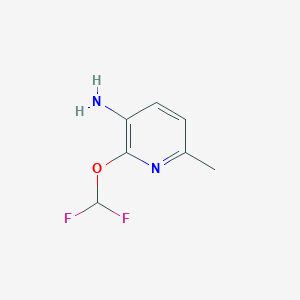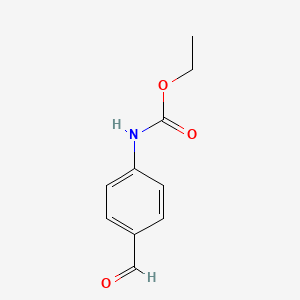
Ethyl (4-formylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-formylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a formyl group attached to a phenyl ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (4-formylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-formylphenyl isocyanate with ethanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate. Another method involves the use of 4-formylphenyl chloroformate, which reacts with ethylamine to form the desired carbamate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: 4-carboxyphenyl carbamate.
Reduction: 4-hydroxyphenyl carbamate.
Substitution: 4-nitrophenyl carbamate, 4-bromophenyl carbamate.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-formylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (4-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted. The formyl group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4-formylphenyl)carbamate can be compared with other carbamate compounds, such as methyl carbamate and propyl carbamate. While these compounds share the carbamate functional group, they differ in their alkyl substituents and additional functional groups. The presence of the formyl group in this compound makes it unique, as it can undergo specific reactions that other carbamates cannot. This uniqueness allows for distinct applications and reactivity profiles.
List of Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Phenyl carbamate
- Benzyl carbamate
This compound stands out due to its specific structural features and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
20131-85-5 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
ethyl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)11-9-5-3-8(7-12)4-6-9/h3-7H,2H2,1H3,(H,11,13) |
InChI-Schlüssel |
BVWWSEIPECWGTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
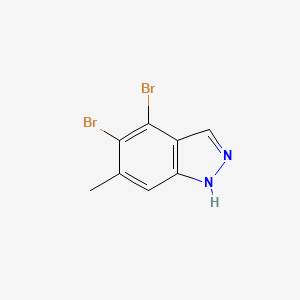
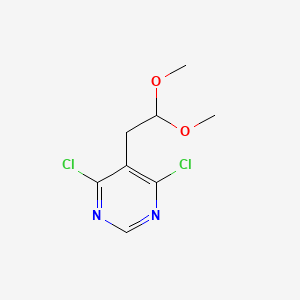
![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)
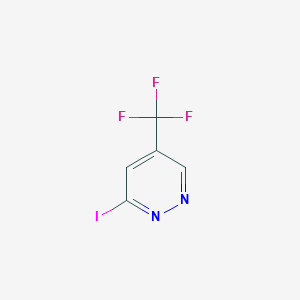
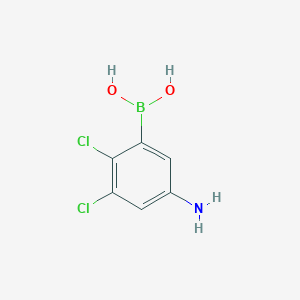
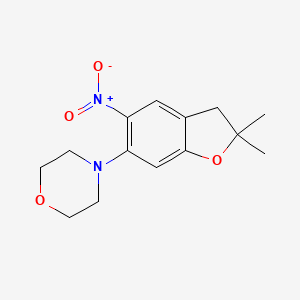


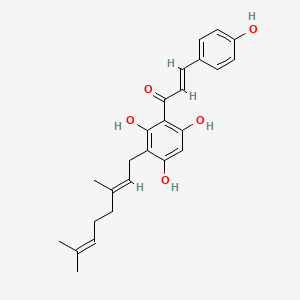
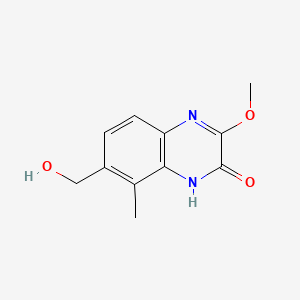
![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
